Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of fluorinated heterocyclic chemistry that gained momentum in the late 20th and early 21st centuries. While specific historical documentation regarding the initial synthesis of this particular compound is limited in available literature, its development can be contextualized within the systematic exploration of fluorinated piperidine derivatives that has accelerated significantly since 2000. The compound represents part of a strategic approach to creating difluorinated building blocks that combine the well-established pharmaceutical relevance of piperidine scaffolds with the unique properties imparted by fluorine substitution. Research efforts in this domain have been driven by the recognition that fluorine incorporation can dramatically alter molecular properties, including lipophilicity, metabolic stability, and conformational preferences.
The synthetic accessibility of this compound has been facilitated by advances in fluorination methodology, particularly the development of reliable deoxofluorination reactions using reagents such as morpholinosulfur trifluoride. These methodological advances have enabled the systematic preparation of difluorinated piperidine derivatives from corresponding ketone precursors, thereby establishing practical synthetic routes to this class of compounds. The compound's emergence as a commercially available building block, as evidenced by its availability from multiple chemical suppliers with purities ranging from 95% to 97%, indicates its established utility in synthetic chemistry applications.
Significance in Fluorinated Heterocycle Chemistry
This compound occupies a prominent position within the landscape of fluorinated heterocyclic chemistry due to its unique combination of structural features that exemplify key principles of fluorine incorporation in drug design. The compound demonstrates the strategic application of geminal difluoro substitution, a motif that has gained particular significance in medicinal chemistry for its ability to modulate molecular properties while maintaining synthetic accessibility. Research has established that fluorinated piperidines represent one of the most important classes of fluorinated heterocycles, with nearly one-quarter of all small-molecule drugs containing at least one fluorine atom, highlighting the fundamental importance of compounds like this compound in contemporary pharmaceutical research.
The significance of this compound extends beyond its immediate structural features to encompass its role as a representative example of how fluorine substitution can be employed to create conformationally defined building blocks. The geminal difluoro group at the 4-position creates a distinctive electronic environment that influences both the piperidine ring conformation and the reactivity of adjacent functional groups. This structural arrangement exemplifies fluorine's ability to impose conformational constraints through gauche effects and stereoelectronic interactions, properties that are increasingly recognized as valuable tools for structure-based drug design. Furthermore, the compound serves as a model system for understanding how multiple fluorine atoms can be incorporated into heterocyclic frameworks without compromising synthetic efficiency or chemical stability.
Position within Piperidine Derivative Classification
Within the comprehensive classification of piperidine derivatives, this compound represents a highly specialized subset characterized by multiple functional group modifications that distinguish it from simpler piperidine analogs. Piperidine derivatives constitute one of the most abundant heterocyclic motifs in pharmaceuticals, appearing in numerous therapeutic agents across diverse pharmacological categories including selective serotonin reuptake inhibitors, antipsychotic medications, opioids, and histamine receptor antagonists. The specific structural features of this compound position it within the advanced category of multiply substituted piperidines that incorporate both halogen substitution and hydroxyl functionality.
The compound can be systematically classified as belonging to the protected hydroxypiperidine family, where the benzyl carboxylate group serves as a protecting group for the piperidine nitrogen. This protection strategy is commonly employed in synthetic chemistry to enable selective functionalization of other positions on the piperidine ring while maintaining the nitrogen in a stable, non-nucleophilic state. Within this classification, the difluoro substitution pattern further categorizes the compound as a member of the fluorinated hydroxypiperidine subclass, a group that has gained increasing importance due to the unique properties conferred by the combination of fluorine and hydroxyl functionality. The stereochemical complexity introduced by the 3-hydroxyl group creates additional classification considerations, as the compound can exist in multiple stereoisomeric forms that may exhibit distinct pharmacological and chemical properties.
Structural Overview and Chemical Nomenclature
This compound possesses a molecular formula of C₁₃H₁₅F₂NO₃ and a molecular weight of 271.26 daltons, reflecting its composition as a moderately sized heterocyclic compound with significant structural complexity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the benzyl carboxylate substituent at the 1-position of the piperidine ring, the geminal difluoro substitution at the 4-position, and the hydroxyl group at the 3-position. The compound's structure can be represented by the Simplified Molecular-Input Line-Entry System notation: OC1CN(CCC1(F)F)C(=O)OCC1=CC=CC=C1, which provides a standardized textual representation of its molecular connectivity.
The three-dimensional structure of this compound exhibits several noteworthy conformational features that arise from the interplay between the difluoro substitution and the hydroxyl group. The geminal difluoro group at the 4-position creates a significant steric and electronic perturbation that influences the preferred conformation of the piperidine ring, typically favoring a chair conformation with specific orientational preferences for the fluorine atoms. The hydroxyl group at the 3-position introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions and steric interactions with the adjacent difluoro group. These structural features combine to create a rigid, well-defined three-dimensional framework that can serve as a valuable scaffold for structure-activity relationship studies in medicinal chemistry applications.
The benzyl carboxylate protecting group represents a strategically important structural element that not only provides nitrogen protection but also contributes to the compound's overall physicochemical properties. The benzyl group introduces aromatic character and increases the molecular lipophilicity, while the carboxylate linkage provides a site for potential chemical modification or deprotection under appropriate reaction conditions. This combination of structural features makes this compound a versatile intermediate for further synthetic elaboration, enabling access to a diverse array of related compounds through selective functional group transformations.
Properties
IUPAC Name |
benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARRZWPANTDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through three main stages:
- Formation of the piperidine ring with appropriate substitution
- Introduction of the difluoro groups at the 4-position
- Attachment of the benzyl ester group at the 1-position
This multi-step process involves carefully controlled reactions to ensure regioselectivity and stereoselectivity, especially during fluorination and hydroxylation steps.
Formation of the Piperidine Ring
Method:
The initial step involves cyclization of suitable precursors such as amino alcohols or amino acids. A typical route uses:
- Starting materials: 4-hydroxy-1-piperidine derivatives or protected amino acids
- Reaction conditions: Cyclization facilitated by acid or base catalysis, often under reflux conditions
Example:
Cyclization of N-alkylated amino alcohols using dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the piperidine core.
Introduction of Difluoro Groups
Method:
The key fluorination step involves selective difluorination at the 4-position of the piperidine ring:
- Reagents: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents
- Conditions: Typically carried out at low temperatures (-78°C to room temperature) to control regioselectivity and prevent over-fluorination
Reaction:
The precursor with a suitable leaving group at the 4-position (e.g., a hydroxyl or halide) undergoes nucleophilic substitution with DAST, resulting in the 4,4-difluoro substitution.
Hydroxylation and Esterification
Hydroxylation:
The hydroxyl group at the 3-position can be introduced via oxidation of a precursor or through hydroxylation reactions if starting from a protected amino alcohol.
Esterification:
The benzyl ester at the 1-position is formed via:
- Reagents: Benzyl chloroformate or benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Conditions: Reactions are typically performed in an aprotic solvent like DMF or acetone under reflux
Reaction:
The amino group at the 1-position reacts with benzyl chloroformate, forming the benzyl carbamate ester.
Purification and Characterization
The final product is purified via chromatographic techniques such as flash chromatography or recrystallization, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The fluorination step is critical and requires precise control to avoid over-fluorination or formation of by-products.
- The hydroxylation step can be achieved via oxidation of suitable precursors, often optimized for yield and stereoselectivity.
- The benzyl ester formation is straightforward but must be performed under anhydrous conditions to prevent hydrolysis.
- Industrial synthesis emphasizes scalability, with process optimization focusing on cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidine ring to a more saturated form.
Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structural features allow for modifications that can enhance pharmacological properties.
Key Applications:
- Synthesis of Receptor Agonists and Antagonists: This compound is utilized as a precursor in the synthesis of selective receptor modulators. For instance, it has been used in developing selective 5-HT(4) serotonin receptor agonists, which are known to enhance gastrointestinal motility without significant side effects .
- Neurological Disorders Treatment: Compounds derived from benzyl 4,4-difluoro-3-hydroxypiperidine have shown promise in treating neurological and psychiatric disorders by modulating muscarinic acetylcholine receptors (M4 subtype). This modulation is linked to potential therapeutic effects in conditions like schizophrenia and Alzheimer's disease .
Pharmacological Insights
The pharmacological profile of this compound indicates its potential as a therapeutic agent. Research has demonstrated its ability to interact with various neurotransmitter systems, making it a candidate for further investigation.
Pharmacological Properties:
- Muscarinic Acetylcholine Receptor Modulation: Studies indicate that this compound can act as an allosteric modulator of M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection .
- Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a role in mood regulation through serotonergic pathways .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of 5-HT(4) Agonists | Demonstrated enhanced gastrointestinal motility with minimal side effects. |
| Study B | M4 Receptor Modulation | Showed potential for treating schizophrenia through modulation of cognitive functions. |
| Study C | Antidepressant Activity | Indicated efficacy in improving mood-related behaviors in rodent models. |
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights critical differences between the target compound and its closest analogs:
Research and Application Context
- Drug Discovery : The target compound’s fluorinated piperidine scaffold is valuable in designing kinase inhibitors or GPCR modulators, where fluorine atoms improve bioavailability and target affinity .
- Comparative Stability: Fluorinated analogs like the target compound are less prone to oxidative metabolism than non-fluorinated derivatives, extending their in vivo half-life .
- Synthetic Utility : The benzyl ester group facilitates selective deprotection under mild conditions, a feature shared across all listed analogs .
Biological Activity
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. As a piperidine derivative, it features a unique structure that includes both fluorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Structure : The compound consists of a piperidine ring with a benzyl group, two fluorine substituents at the 4-position, and a hydroxyl group at the 3-position.
- CAS Number : 1334417-91-2
- Molecular Formula : C12H14F2N2O3
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances its binding affinity, allowing it to modulate enzyme activity effectively. Key areas of investigation include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in critical biochemical pathways. For instance, studies have indicated that it may inhibit tyrosinase, an enzyme vital for melanin biosynthesis, which is significant in cosmetic and therapeutic applications .
- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.
Therapeutic Potential
Research into the therapeutic applications of this compound has identified several promising areas:
- Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly regarding its ability to inhibit cell proliferation in certain cancer types.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl 4-Hydroxypiperidine | Similar piperidine structure | Moderate enzyme inhibition |
| Fluorinated Piperidines | Varies based on substitution | Varies; some exhibit high receptor binding affinity |
| Indole Derivatives | Different core structure | Anticancer and anti-inflammatory activities |
The unique combination of structural features in this compound distinguishes it from other piperidine derivatives, enhancing its potential as a therapeutic agent.
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various hydroxypiperidine derivatives on tyrosinase activity. This compound was included in the analysis and showed significant inhibition with an IC50 value indicating competitive inhibition against tyrosinase . This finding underscores its potential use in cosmetic formulations aimed at skin protection.
Case Study 2: Anticancer Research
In vitro studies have been conducted to assess the anticancer properties of this compound. Preliminary results indicate that it can reduce cell viability in specific cancer cell lines by inducing apoptosis. Further mechanistic studies are required to elucidate the pathways involved.
Q & A
Q. What are the recommended synthetic strategies for Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Piperidine Ring Functionalization : Introduce fluorine atoms at the 4,4-positions using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Pre-protection of the 3-hydroxy group may be necessary to avoid side reactions .
Benzyl Carbamate Formation : React the fluorinated piperidine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group.
Deprotection : If hydroxyl protection (e.g., silyl ethers) was used, remove it under mild acidic or fluoride-based conditions.
Characterization : Validate purity via HPLC (using mobile phases similar to those in ) and confirm structure via -, -, and -NMR (referencing protocols in ).
Q. What safety precautions are essential when handling this compound?
Methodological Answer: While specific toxicological data for this compound is limited, extrapolate precautions from related piperidine carboxylates ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.
- Storage : Keep in a sealed container under inert gas (N/Ar) at 2–8°C, away from oxidizers.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis.
- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline and consult an ophthalmologist .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in fluorinated piperidine derivatives?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (SXRD) with high-resolution detectors. Fluorine atoms may require longer exposure times due to their low electron density.
Structure Refinement : Employ SHELXL () for small-molecule refinement. Address disorder in fluorine positions using restraints and constraints.
Validation : Cross-check geometric parameters (bond lengths/angles) against similar structures in the Cambridge Structural Database (CSD). Use PLATON () to detect twinning or pseudosymmetry.
Note : Fluorine’s electronegativity may distort electron density maps; consider Hirshfeld atom refinement for accuracy .
Q. How to address contradictory NMR data in fluorinated piperidine analogs?
Methodological Answer: Contradictions may arise from:
- Dynamic Effects : Fluorine’s strong electronegativity can induce conformational locking. Use variable-temperature NMR to assess rotational barriers.
- Solvent Artifacts : Deuterated solvents (e.g., CDCl) may interact with fluorine. Compare spectra in DMSO-d and CDOD.
- Stereochemical Complexity : Fluorination at 4,4-positions can create diastereomers. Use - HOESY to probe spatial proximity .
Validation : Cross-reference with computational models (DFT-based NMR prediction) and mass spectrometry (HRMS) .
Q. What experimental design optimizes fluorination efficiency at the 4,4-positions?
Methodological Answer:
Reagent Screening : Compare DAST, Deoxo-Fluor, and XtalFluor-E for yield and selectivity. DAST is cost-effective but moisture-sensitive; XtalFluor-E offers better stability.
Solvent Optimization : Anhydrous CHCl or THF minimizes hydrolysis. Add molecular sieves to scavenge trace water.
Reaction Monitoring : Use NMR or LC-MS to track fluorination progress.
Byproduct Analysis : Identify defluorinated or oxidized byproducts via GC-MS.
Example Workflow :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Fluorination | Reagent | XtalFluor-E |
| Solvent | CHCl (dry) | |
| Temperature | –20°C to 0°C | |
| Time | 12–24 hrs |
Q. How to validate the compound’s stability under varying pH conditions?
Methodological Answer:
Accelerated Degradation Studies :
- Acidic Conditions : Dissolve in 0.1 M HCl (pH 1) and monitor via HPLC at 25°C.
- Basic Conditions : Use 0.1 M NaOH (pH 13) and track hydrolysis of the benzyl ester.
Kinetic Analysis : Calculate degradation rate constants () using pseudo-first-order models.
Structural Elucidation : Isolate degradation products (e.g., free piperidine or carboxylic acid) via column chromatography and characterize by NMR .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions. Focus on fluorine’s leaving-group potential and steric hindrance from the benzyl group.
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophile accessibility.
Docking Studies : If the compound is a drug precursor, dock into target enzymes (e.g., kinases) using AutoDock Vina to predict binding modes .
Q. Key Considerations for Researchers
- Data Reproducibility : Document fluorination conditions rigorously due to reagent sensitivity.
- Safety Gaps : Assume acute toxicity until specific studies confirm otherwise ().
- Structural Complexity : Fluorine and hydroxyl groups may complicate crystallization; prioritize SXRD for unambiguous confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
